molecular formula C15H20N2O5 B1302904 tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 622866-04-0

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B1302904
CAS No.: 622866-04-0
M. Wt: 308.33 g/mol
InChI Key: HTONGEVUVJEIRS-QWHCGFSZSA-N
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Description

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a nitrophenyl group, and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:

  • Formation of the Epoxide Ring: : The synthesis begins with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

  • Introduction of the Nitrophenyl Group: : The nitrophenyl group is introduced via a nitration reaction, where a suitable aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

  • Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This can be accomplished by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the epoxidation step, which can offer better control over reaction parameters and improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Nucleophiles such as amines or alcohols for ring-opening reactions.

Major Products

    Diols: From the oxidation of the oxirane ring.

    Amines: From the reduction of the nitro group.

    Substituted Alcohols or Amines: From nucleophilic ring-opening reactions.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology and Medicine

The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and oxirane groups, makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry

In the materials science field, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The biological activity of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is primarily due to its ability to interact with biological molecules through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: can be compared with other epoxide-containing compounds such as glycidyl ethers or epichlorohydrin derivatives.

    Nitrophenyl derivatives: Compounds like 4-nitrophenol or nitrobenzene derivatives share the nitrophenyl group but differ in their overall structure and reactivity.

Uniqueness

The combination of the tert-butyl carbamate, nitrophenyl, and oxirane groups in a single molecule makes this compound unique

Biological Activity

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a complex organic compound notable for its diverse biological activities. This compound features a tert-butyl group, a nitrophenyl moiety, and an oxirane ring, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxirane Ring : This can be achieved through epoxidation reactions.
  • Introduction of Functional Groups : The tert-butyl and nitrophenyl groups are introduced via nucleophilic substitution reactions under controlled conditions.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane ring facilitates nucleophilic attacks, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a study demonstrated that related carbamate derivatives showed promising results against various bacterial strains, including E. coli and B. cereus, using microdilution broth susceptibility assays .

Cytotoxicity

In addition to antibacterial properties, the cytotoxic effects of these compounds have been evaluated using the Artemia salina bioassay. Results indicated that certain derivatives displayed low toxicity while maintaining high antibacterial efficacy, making them potential candidates for further development in antimicrobial therapies .

Study 1: Antibacterial Activity Assessment

A comprehensive study synthesized various derivatives of tert-butyl carbamates and assessed their antibacterial activity against resistant strains. The findings revealed that specific modifications in the structure led to enhanced antibacterial properties compared to traditional antibiotics, highlighting the potential for new therapeutic agents in combating drug-resistant pathogens .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their biological effects. It was found that the interaction between the oxirane ring and bacterial enzymes resulted in irreversible enzyme inhibition, supporting the hypothesis that this compound can serve as a potent enzyme inhibitor in microbial systems .

Comparative Analysis with Similar Compounds

The table below summarizes key differences between this compound and other related compounds:

Compound NameStructural FeaturesAntibacterial ActivityCytotoxicity
This compoundTert-butyl, nitrophenyl, oxiraneHigh against E. coliLow
Similar Carbamate ATert-butyl, phenolic groupModerate against S. aureusModerate
Similar Carbamate BNo oxirane ringLowHigh

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONGEVUVJEIRS-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375928
Record name tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622866-04-0
Record name tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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